Trifluoroacetamidoacetone

Description

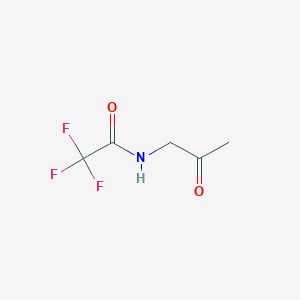

Trifluoroacetamidoacetone is a fluorinated organic compound characterized by a trifluoroacetamido (-NHCOCF₃) group attached to an acetone backbone (CH₃COCH₂-). This structure imparts unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances stability and reactivity compared to non-fluorinated analogs.

The compound’s synthesis likely involves reactions between trifluoroacetic anhydride and aminoacetone derivatives, analogous to methods used for preparing fluorinated phosphazenes (e.g., dispirophosphazenes in ). Such reactions typically proceed via nucleophilic substitution or condensation, leveraging the high electrophilicity of trifluoroacetyl groups .

Properties

Molecular Formula |

C5H6F3NO2 |

|---|---|

Molecular Weight |

169.10 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H6F3NO2/c1-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11) |

InChI Key |

MPCCFIWJOAALLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoroacetamidoacetone belongs to a broader class of acetamido ketones. Key analogues include:

Physicochemical Properties

The trifluoroacetamido group significantly alters properties compared to non-fluorinated counterparts:

| Property | This compound (Inferred) | Acetamidoacetone | Chloroacetamidoacetone |

|---|---|---|---|

| Boiling Point | ~150–170°C (est.) | ~200–220°C | ~180–200°C |

| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |

| Electron-Withdrawing Effect | Strong (CF₃ group) | Weak (CH₃ group) | Moderate (Cl group) |

| Stability | High (resistant to hydrolysis) | Moderate | Low |

Notes:

- The lower boiling point of this compound compared to Acetamidoacetone arises from reduced hydrogen bonding due to fluorine’s electronegativity .

- Enhanced stability against hydrolysis is attributed to the strong inductive effect of the CF₃ group, as seen in TFAA .

Research Findings and Limitations

Knowledge Gaps

Direct data on this compound’s toxicity, biodegradability, and industrial scale production are absent in the provided evidence. Further studies are needed to address these gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.